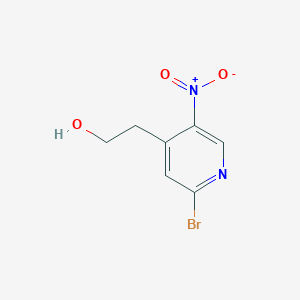

2-(2-Bromo-5-nitro-4-pyridyl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrN2O3 |

|---|---|

Molecular Weight |

247.05 g/mol |

IUPAC Name |

2-(2-bromo-5-nitropyridin-4-yl)ethanol |

InChI |

InChI=1S/C7H7BrN2O3/c8-7-3-5(1-2-11)6(4-9-7)10(12)13/h3-4,11H,1-2H2 |

InChI Key |

VOOMKHWJGBWQQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Br)[N+](=O)[O-])CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromo 5 Nitro 4 Pyridyl Ethanol

Retrosynthetic Analysis of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol and Key Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(2-Bromo-5-nitro-4-pyridyl)ethanol, two primary disconnections are logical.

Disconnection A (C-C Bond): The most strategic disconnection is the carbon-carbon bond between the pyridine (B92270) C4 position and the ethanol (B145695) side chain. This approach simplifies the synthesis into two main fragments: a suitably functionalized pyridine synthon and a two-carbon synthon. This leads to the key precursor, 2-bromo-5-nitro-4-picoline , where the methyl group can be subsequently functionalized to the desired ethanol side chain. This is generally preferred as it avoids introducing the side chain to a bare ring, a process fraught with regioselectivity issues.

Disconnection B (Functional Group Interconversion/Addition): An alternative approach involves disconnecting the bromo and nitro groups. This would identify 4-pyridineethanol as a potential starting material. However, the subsequent sequential bromination and nitration of this precursor would present significant challenges in controlling the position of substitution on the pyridine ring.

Given the challenges of regiocontrol in electrophilic substitution on pyridine rings, Disconnection A, which relies on a pre-functionalized picoline scaffold, represents a more viable and controllable synthetic strategy.

Precursor Synthesis and Advanced Starting Material Strategies

The viability of the retrosynthetic approach hinges on the accessibility of key precursors. The primary precursor identified is 2-bromo-5-nitro-4-picoline . Several synthetic routes to this intermediate have been documented.

One effective method starts from 4-methyl-2-aminopyridine. guidechem.com This involves a two-step sequence:

Nitration: The starting amine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-methyl-5-nitro-2-aminopyridine.

Sandmeyer-type Reaction: The resulting amino-pyridine is then converted to the target bromo-pyridine via a diazotization reaction using tert-butyl nitrite (B80452) in the presence of cuprous bromide (CuBr). guidechem.com

Another documented route proceeds from 4-methyl-5-nitropyridin-2-ol. chemicalbook.com This precursor is treated with phosphorus oxybromide (POBr₃) in dichloromethane (B109758) to substitute the hydroxyl group for a bromine atom, yielding 2-bromo-5-nitro-4-picoline in high yield. chemicalbook.com

Table 1: Comparison of Synthetic Routes to 2-Bromo-5-nitro-4-picoline

| Starting Material | Reagents | Key Steps | Reported Yield | Reference |

| 4-methyl-2-aminopyridine | 1. H₂SO₄, HNO₃ 2. t-BuONO, CuBr | Nitration, Diazotization/Bromination | 18% (Step 1), 17% (Step 2) | guidechem.com |

| 4-methyl-5-nitropyridin-2-ol | POBr₃, CH₂Cl₂ | Deoxybromination | 90% | chemicalbook.com |

An alternative precursor for a different strategy (see Section 2.4.1) is 2,4-dibromo-5-nitropyridine (B1317283) , which is also a known compound. sigmaaldrich.compharmaffiliates.com

Direct Synthetic Routes to the 2-(2-Bromo-5-nitro-4-pyridyl)ethanol Core

A more efficient and controllable strategy involves the use of a pre-formed, appropriately substituted pyridine, namely 2-bromo-5-nitro-4-picoline . The synthesis then focuses on the functionalization of the 4-methyl group. The protons of the methyl group at the C4 position of a pyridine ring are acidic and can be deprotonated with a suitable base.

A highly analogous transformation is the reaction of 4-methylpyridine (B42270) (4-picoline) with paraformaldehyde in the presence of a base like triethylamine, which directly yields 4-pyridineethanol. google.comhmdb.ca Applying this methodology, 2-bromo-5-nitro-4-picoline can be reacted with formaldehyde (B43269) or paraformaldehyde under basic conditions to generate the target alcohol, 2-(2-Bromo-5-nitro-4-pyridyl)ethanol.

Reaction Scheme: 2-bromo-5-nitro-4-picoline + (CH₂O)ₙ → 2-(2-Bromo-5-nitro-4-pyridyl)ethanol

This method is advantageous as it builds the side chain directly from the key precursor in a single, efficient step.

Catalytic Systems and Reaction Conditions Optimization in 2-(2-Bromo-5-nitro-4-pyridyl)ethanol Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. While the condensation of the picoline with formaldehyde is typically base-catalyzed, transition-metal catalysis offers an alternative pathway to the target molecule.

An advanced strategy for forming the C4-side chain bond involves transition metal-catalyzed cross-coupling reactions. rsc.org This route would utilize a precursor such as 2,4-dibromo-5-nitropyridine . The bromine atom at the C4 position is more susceptible to oxidative addition by a transition metal catalyst (e.g., Palladium) than the C2-bromo position.

A Suzuki or Negishi cross-coupling reaction could be employed. For a Suzuki coupling, a boronic acid or ester equivalent of the ethanol side chain, such as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol, would be coupled with the 2,4-dibromo-5-nitropyridine precursor.

Table 2: Representative Conditions for Palladium-Catalyzed Suzuki Coupling

| Catalyst | Ligand | Base | Solvent | Application Example | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | General Suzuki coupling | N/A |

| Pd(PPh₃)₄ | N/A | Na₂CO₃ | Dioxane/H₂O | Coupling on heteroaryl halides | rsc.org |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Coupling with nitroarenes | acs.org |

The presence of the nitro group makes the pyridine ring highly electron-deficient, which can influence the efficiency of the catalytic cycle. rhhz.net However, numerous studies have demonstrated successful cross-coupling reactions on nitroarenes and nitropyridines. acs.orgrhhz.netnbinno.comnih.gov This catalytic approach offers a powerful and modular alternative for constructing the target molecule, allowing for late-stage introduction of the side chain.

Organocatalytic and Biocatalytic Considerations

The synthesis of complex molecules like 2-(2-Bromo-5-nitro-4-pyridyl)ethanol is increasingly benefiting from organocatalytic and biocatalytic approaches, which offer high selectivity and milder reaction conditions compared to traditional methods.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of chiral alcohols, organocatalysts can facilitate enantioselective reductions. For instance, pyridyl- and quinolyl-methanols have been investigated as transition-metal-free reducing agents for aromatic and heteroaromatic nitro compounds, functioning as mimics of NADH 1,4-dihydropyridine. nih.gov A thiourea-based organocatalyst, for example, could be employed in the asymmetric reduction of a corresponding ketone precursor, (2-bromo-5-nitropyridin-4-yl)(oxo)acetaldehyde, to yield chiral 2-(2-Bromo-5-nitro-4-pyridyl)ethanol with high enantioselectivity. nih.gov The development of such pathways is crucial for producing enantiomerically pure compounds.

Biocatalysis: Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations, offering exceptional selectivity and operation under environmentally benign conditions. mdpi.com For the synthesis of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol, two key enzymatic transformations are of particular interest: the reduction of the nitro group and the asymmetric reduction of a ketone precursor.

Nitroreduction: Nitroreductases are enzymes that can selectively reduce nitro groups. The enzymatic reduction of nitroarenes to anilines is a green alternative to methods that use high-pressure hydrogen and precious-metal catalysts. researchgate.net A suitable nitroreductase could potentially reduce the 5-nitro group on the pyridine ring, a transformation that would be useful in subsequent derivatization steps.

Carbonyl Reduction: Alcohol dehydrogenases (ADHs) are highly effective in the stereoselective reduction of ketones to alcohols. acs.org The synthesis of chiral β-nitroalcohols from α-nitroketones using commercial ADHs has been demonstrated, achieving high conversions and enantioselectivities. mdpi.com This approach could be directly applied to produce a specific enantiomer of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol from a ketone precursor. The process often uses a co-factor regeneration system, such as using 2-propanol as a co-substrate, which enhances the economic viability of the synthesis. acs.org

| Catalytic Approach | Catalyst Example | Potential Application in Synthesis | Advantages |

| Organocatalysis | Thiourea derivatives | Asymmetric reduction of a ketone precursor | High enantioselectivity, metal-free conditions |

| Biocatalysis (ADH) | Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) | Enantioselective reduction of a ketone precursor to the target alcohol | High stereoselectivity, mild reaction conditions (ambient temp/pressure), aqueous media |

| Biocatalysis (NR) | Nitroreductase | Selective reduction of the nitro group for further functionalization | High chemoselectivity, avoids harsh reducing agents and metal catalysts |

Green Chemistry Principles in the Synthesis of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. rsc.org These principles guide the development of cleaner, safer, and more efficient synthetic routes.

Solvent choice significantly affects the environmental footprint of a chemical process. york.ac.uk Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives like water, supercritical fluids, or ionic liquids, or minimizing solvent use altogether. For the synthesis of pyridine derivatives, replacing solvents like dichloromethane with more benign options such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether can drastically reduce environmental harm. Enhancing reaction efficiency involves optimizing conditions to maximize yield and minimize reaction time, often through catalysis, which reduces energy consumption and waste generation. chemscene.com

| Solvent Class | Example | Green Characteristics | Potential Use in Synthesis |

| Conventional | Dichloromethane, Toluene | Hazardous, Volatile Organic Compounds (VOCs) | Traditional substitution and condensation reactions |

| Benign Alternatives | Water, Ethanol | Low toxicity, biodegradable | Biocatalytic steps, extractions |

| Bio-derived | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity | Replacement for THF and Dichloromethane |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, easily removed | Extractions and reactions, reduces liquid waste |

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comscranton.edu Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts. rsc.org

For the synthesis of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol, a synthetic route with high atom economy would maximize the incorporation of atoms from starting materials. For instance, a multi-component reaction that assembles the pyridine ring and installs the necessary functional groups in a single step would likely have a higher atom economy than a lengthy, multi-step synthesis involving protecting groups and generating significant waste. researchgate.net Waste minimization also involves using catalytic reagents instead of stoichiometric ones, as catalysts are used in small amounts and can often be recycled.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.govresearchgate.net The technique involves direct heating of the reaction mixture, leading to rapid and uniform temperature changes. In the synthesis of pyridine and fused pyridine derivatives, microwave-assisted methods have been shown to be highly effective, particularly in multi-component reactions and cyclocondensations. ekb.egrsc.orgmdpi.com A potential microwave-assisted synthesis of a precursor to 2-(2-Bromo-5-nitro-4-pyridyl)ethanol could involve the rapid, one-pot condensation of an appropriate aldehyde, a β-ketoester, and an ammonia (B1221849) source. wikipedia.org

| Technique | Typical Reaction Time | Typical Yield Improvement | Key Advantages |

| Conventional Heating | Hours to Days | Baseline | Standard, well-established |

| Microwave-Assisted | Minutes | 10-30% increase | Rapid heating, reduced side products, improved yields |

| Ultrasound-Assisted | Minutes to Hours | 5-20% increase | Enhanced reaction rates, milder bulk conditions, energy efficient |

Data based on general findings for heterocyclic synthesis. ekb.egjocpr.com

Mechanochemistry: Mechanochemical synthesis involves conducting reactions by grinding, milling, or shearing solid reactants, often in the absence of a solvent. nih.gov This technique is inherently green as it eliminates the need for bulk solvents, thereby reducing waste and potential environmental contamination. nih.gov The direct input of mechanical energy can also lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. Syntheses of various pyridine derivatives have been successfully demonstrated using mechanochemical methods, such as through Hantzsch-type reactions or via reactions mediated by mechanochemically activated metals. organic-chemistry.orgresearchgate.net

Solvent-Free Synthesis: Solvent-free, or neat, reactions are conducted without any solvent, with the reactants themselves forming the reaction medium. These reactions align with green chemistry principles by eliminating solvent waste. Often, these reactions are facilitated by heating, microwave irradiation, or catalysis on a solid support. A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed utilizing pyridine N-oxides, demonstrating a highly atom-economical approach. rsc.org Similarly, a solvent-free methodology for producing multi-substituted pyridines from ylidenemalononitriles at room temperature has been reported, showcasing the potential for efficient and environmentally friendly synthesis. nih.gov These principles could be applied to develop a cleaner synthesis route for 2-(2-Bromo-5-nitro-4-pyridyl)ethanol or its precursors.

Chemical Reactivity and Advanced Transformations of 2 2 Bromo 5 Nitro 4 Pyridyl Ethanol

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2-(2-Bromo-5-nitro-4-pyridyl)ethanol is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the ring nitrogen and the nitro group. brainly.com Conversely, these same features make the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the electron-withdrawing groups.

The bromine atom at the C-2 position is the most labile group for nucleophilic substitution. Its position is activated by the ring nitrogen, making it a prime site for displacement by various nucleophiles. Furthermore, the C-Br bond is a versatile handle for modern cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The C-2 position is susceptible to attack by strong nucleophiles. The reaction proceeds through a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing nitro group and the ring nitrogen. The reactivity in SNAr reactions is generally high for halogens at the 2- and 4-positions of the pyridine ring. Studies on similar 2-chloro-5-nitropyridine (B43025) systems show they react readily with nucleophiles like arenethiolates. rsc.org It is expected that 2-(2-Bromo-5-nitro-4-pyridyl)ethanol would undergo similar reactions with nucleophiles such as alkoxides, amines, and thiolates to displace the bromide.

Palladium-Catalyzed Cross-Coupling Reactions: The 2-bromopyridine (B144113) motif is a standard substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Suzuki Coupling: Reaction with arylboronic acids can introduce new aryl groups at the C-2 position.

Heck Coupling: Alkenes can be coupled at the C-2 position.

Sonogashira Coupling: Terminal alkynes can be introduced, providing a route to more complex structures.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines.

Lithiation: 2-Bromopyridines can react with strong bases like butyllithium (B86547) to form 2-lithiopyridine intermediates. wikipedia.orgchempanda.com This organolithium species is a potent nucleophile and can react with a wide range of electrophiles, allowing for further functionalization at the C-2 position. However, the presence of the acidic hydroxyl proton on the ethanol (B145695) side chain would require a protection strategy prior to lithiation.

The nitro group at the C-5 position profoundly influences the ring's electronics and offers a synthetic handle for transformation into other nitrogen-containing functional groups, most commonly an amino group. brainly.com The reduction of aromatic nitro compounds is a well-established and crucial transformation in organic synthesis. wikipedia.org

A variety of methods can be employed for the reduction of the nitro group, with the choice of reagent depending on the desired selectivity and the presence of other reducible functional groups. wikipedia.org

Catalytic Hydrogenation: This is often the method of choice due to its high efficiency and clean reaction profile. commonorganicchemistry.com

Palladium on Carbon (Pd/C): Used with hydrogen gas (H₂), this is a highly effective system for reducing nitro groups to amines. commonorganicchemistry.com A potential side reaction is the hydrogenolysis of the C-Br bond.

Raney Nickel (Raney Ni): This is another common catalyst for hydrogenation and is sometimes preferred when dehalogenation is a concern. wikipedia.orgcommonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): This catalyst is also effective for the reduction of both aromatic and aliphatic nitro compounds. wikipedia.org

Chemical Reduction: Stoichiometric metal-based reducing agents are also widely used, particularly when specific chemoselectivity is required.

Metals in Acid: Iron (Fe), Zinc (Zn), or Tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are classic reagents for nitro group reduction. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a milder method for the reduction and is often used when other reducible groups are present. commonorganicchemistry.com

The reduction can also be stopped at intermediate stages, such as the hydroxylamine (B1172632), under carefully controlled conditions. wikipedia.org

| Reagent/System | Typical Conditions | Product | Key Considerations | Reference |

|---|---|---|---|---|

| H₂/Pd-C | H₂ gas, Methanol/Ethanol solvent | Amine | Highly efficient; risk of dehalogenation. | commonorganicchemistry.com |

| H₂/Raney Ni | H₂ gas, Ethanol solvent | Amine | Often used to avoid dehalogenation of aryl halides. | commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Aqueous acid or neutral salt | Amine | Cost-effective and widely used industrially. | commonorganicchemistry.com |

| SnCl₂·2H₂O | Ethanol/Ethyl acetate (B1210297) solvent, reflux | Amine | Mild conditions, good for sensitive substrates. | wikipedia.orgcommonorganicchemistry.com |

| Zn/NH₄Cl | Aqueous ammonium (B1175870) chloride | Hydroxylamine | Allows for partial reduction to the hydroxylamine stage. | wikipedia.org |

The reactivity of the pyridine ring is a composite of the electronic and steric effects of all its substituents.

Electronic Effects: The ring nitrogen and the nitro group are both strongly electron-withdrawing, creating a significant electron deficiency on the ring. The nitro group at C-5 strongly activates the C-2 and C-6 positions towards nucleophilic attack through resonance stabilization of the anionic intermediate. The bromo group at C-2 is also electron-withdrawing via induction. The 2-hydroxyethyl group at C-4 is generally considered a weakly electron-donating or weakly withdrawing group. This combination makes the C-2 position, bearing the bromine, the most activated site for nucleophilic aromatic substitution.

Steric Effects: The ethanol side chain at the C-4 position does not significantly hinder access to the C-2 position. However, bulky nucleophiles might experience some steric repulsion. In reactions involving pyridine N-oxides, it has been observed that methyl groups adjacent to a leaving group can retard reaction rates. rsc.org

Regioselectivity: For nucleophilic substitution, the displacement of the bromine at C-2 is overwhelmingly favored over any other position. For electrophilic substitution (which would require harsh conditions and be very difficult), substitution would likely be directed to the C-3 or C-6 positions, though yields would be expected to be low.

Functional Group Interconversions of the Ethanol Side Chain

The 2-hydroxyethyl side chain provides another site for chemical modification, independent of the aromatic ring. These transformations can alter the molecule's physical properties and provide points for further elaboration.

The primary alcohol of the ethanol moiety can undergo a wide range of reactions typical for hydroxyl groups. nih.gov

Derivatization: The hydroxyl group can be converted into other functional groups to enhance reactivity or for analytical purposes.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine) yields esters. researchgate.net

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) produces ethers.

Conversion to Leaving Groups: The hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or halide, facilitating subsequent nucleophilic substitution reactions on the side chain.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org This is a critical transformation for introducing carbonyl functionality.

Mild Oxidation to Aldehyde: Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (DCM) are used to stop the oxidation at the aldehyde stage. libretexts.orgorganicchemistrytutor.com

Strong Oxidation to Carboxylic Acid: Stronger oxidizing agents, typically in aqueous media, will oxidize the primary alcohol all the way to a carboxylic acid. Common reagents include chromic acid (generated from CrO₃ and H₂SO₄, the Jones reagent), potassium permanganate (B83412) (KMnO₄), or potassium dichromate (K₂Cr₂O₇). organicchemistrytutor.com

| Reagent/System | Typical Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Aldehyde | Stops oxidation at the aldehyde stage. | libretexts.orgorganicchemistrytutor.com |

| Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂ | Aldehyde | Mild, non-chromium based alternative to PCC. | libretexts.org |

| CrO₃/H₂SO₄ (Jones Reagent) | Acetone, water | Carboxylic Acid | Strong oxidant, proceeds through the aldehyde hydrate. | organicchemistrytutor.com |

| KMnO₄ | Basic, aqueous, then acid workup | Carboxylic Acid | Very strong and inexpensive oxidant. | libretexts.org |

The ethanol side chain can be extended or modified to build more complex molecular architectures. A common strategy involves converting the hydroxyl group into a good leaving group.

Conversion to Halide/Sulfonate: The alcohol is first converted to an alkyl tosylate (using TsCl/pyridine) or an alkyl halide (using SOCl₂ or PBr₃).

Nucleophilic Substitution: The resulting electrophilic carbon can then be attacked by a variety of nucleophiles to extend the chain. For example:

Reaction with sodium cyanide (NaCN) would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid, extending the chain by one carbon.

Reaction with organocuprates or other organometallic reagents can form new carbon-carbon bonds.

This two-step sequence is a versatile method for elaborating the side chain and connecting the pyridyl core to other molecular fragments. Fermentation-based chain elongation processes using ethanol as an electron donor have also been explored for synthesizing chemicals, highlighting the potential for biocatalytic approaches in modifying such structures. nih.gov

Cross-Coupling Reactions Involving the Bromo Substituent

The bromine atom at the C2 position of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the nitropyridine ring generally enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) center, which is the initial and often rate-determining step in many cross-coupling catalytic cycles. libretexts.org

Suzuki-Miyaura Coupling Reactions and Ligand Effects

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide. libretexts.orgnih.gov For a substrate like 2-(2-Bromo-5-nitro-4-pyridyl)ethanol, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 2-position of the pyridine ring. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The success of Suzuki-Miyaura couplings, particularly with heteroaryl halides, is highly dependent on the choice of ligand coordinated to the palladium center. organic-chemistry.orgnih.gov Electron-rich, bulky phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps. nih.gov For challenging substrates, such as sterically hindered or electron-deficient pyridines, ligands like SPhos, DavePhos, and other dialkylbiaryl phosphines have proven effective in achieving high yields and good functional group tolerance. nih.gov The choice of base and solvent system is also critical; common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), while solvents like dioxane, toluene, or alcoholic mixtures are frequently used. nih.govmdpi.com Recent developments have also explored the use of nitroarenes as coupling partners, indicating the compatibility of the nitro group under certain Suzuki-Miyaura conditions. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(5-Nitro-2-phenyl-4-pyridyl)ethanol | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 2-(2-(4-Methoxyphenyl)-5-nitro-4-pyridyl)ethanol | 92 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-AmylOH | 2-(5-Nitro-2-(thiophen-2-yl)-4-pyridyl)ethanol | 88 |

| 4 | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 2-(5-Nitro-2-vinyl-4-pyridyl)ethanol | 76 |

Note: Data presented are illustrative examples based on established methodologies for similar substrates.

Heck and Sonogashira Coupling Methodologies

The Heck and Sonogashira reactions provide powerful avenues for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively, enabling the introduction of alkenyl and alkynyl groups onto the pyridine core.

The Heck reaction couples the bromo-substituted pyridine with an alkene in the presence of a palladium catalyst and a base. This methodology allows for the synthesis of styrenyl-type derivatives. The reaction typically proceeds well with electron-deficient aryl halides. Various palladium sources and phosphine ligands can be employed to optimize the reaction conditions. researchgate.netnih.gov

The Sonogashira coupling involves the reaction of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol with a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI. nih.gov The Sonogashira reaction is highly efficient for producing substituted alkynylpyridines, which are valuable intermediates for further transformations. Research on the Sonogashira coupling of the closely related 2-bromo-5-nitropyridine (B18158) with various terminal acetylenes has demonstrated the feasibility and utility of this transformation, yielding substituted 5-nitro-2-ethynylpyridines. researchgate.net These products can undergo further reactions, such as hydration to form acetylpyridines. researchgate.net

Table 2: Representative Heck and Sonogashira Coupling Reactions

| Entry | Reaction Type | Coupling Partner | Catalyst System | Base | Product | Yield (%) |

| 1 | Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 2-(5-Nitro-2-styryl-4-pyridyl)ethanol | 80 |

| 2 | Heck | Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Butyl 3-(4-(2-hydroxyethyl)-5-nitro-2-pyridyl)acrylate | 75 |

| 3 | Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | 2-(5-Nitro-2-(phenylethynyl)-4-pyridyl)ethanol | 91 |

| 4 | Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 2-(5-Nitro-2-((trimethylsilyl)ethynyl)-4-pyridyl)ethanol | 94 |

Note: Data presented are illustrative examples based on established methodologies for similar substrates. researchgate.netibs.re.kr

Buchwald-Hartwig Amination and Related Carbon-Heteroatom Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry, allowing for the synthesis of a diverse array of arylamines from primary and secondary amines. wikipedia.org For 2-(2-Bromo-5-nitro-4-pyridyl)ethanol, this transformation enables the direct introduction of various amino substituents at the 2-position.

The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product. libretexts.org The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), and specialized, bulky electron-rich phosphine ligands (e.g., BINAP, Xantphos, or biaryl phosphine ligands) to facilitate the catalytic cycle and prevent side reactions. chemspider.com While the presence of a nitro group can sometimes present challenges, methods for the successful amination of nitroarenes have been developed. nih.gov

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst/Ligand | Base | Product | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 2-(2-(Morpholino)-5-nitro-4-pyridyl)ethanol | 89 |

| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 2-(5-Nitro-2-(phenylamino)-4-pyridyl)ethanol | 82 |

| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | 2-(2-(Benzylamino)-5-nitro-4-pyridyl)ethanol | 85 |

| 4 | Cyclohexylamine | PdCl₂(Amphos)₂ | K₃PO₄ | 2-(2-(Cyclohexylamino)-5-nitro-4-pyridyl)ethanol | 78 |

Note: Data presented are illustrative examples based on established methodologies for similar substrates.

Cyclization and Annulation Strategies Utilizing 2-(2-Bromo-5-nitro-4-pyridyl)ethanol as a Building Block

The multifunctional nature of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol, which contains a reactive bromo substituent, a reducible nitro group, and a nucleophilic hydroxyl group, makes it an excellent building block for constructing more complex heterocyclic systems through cyclization and annulation reactions.

A common strategy involves the chemical modification of the bromo and nitro groups to install functionalities that can subsequently react to form a new ring. For instance, the nitro group can be reduced to an amino group under various conditions (e.g., using SnCl₂, H₂/Pd-C, or Fe/HCl). This newly formed amino group is a potent nucleophile and can participate in intramolecular reactions.

One potential cyclization pathway could involve an initial Sonogashira coupling at the C2-bromo position to introduce an alkyne substituent. Subsequent reduction of the C5-nitro group to an amine would generate a 2-alkynyl-5-aminopyridine intermediate. This intermediate is primed for an intramolecular cyclization, where the amino group attacks the alkyne, leading to the formation of a fused pyrrolo[2,3-c]pyridine ring system.

Alternatively, the hydroxyl group of the ethanol side chain can act as an intramolecular nucleophile. Following a cross-coupling reaction to introduce a suitable reactive partner at the C2-position, the hydroxyl group could cyclize to form a fused dihydrooxazinone or related oxygen-containing heterocyclic ring. Annulation strategies, where a new ring is constructed onto the existing pyridine core, can also be envisioned. For example, the reduction of the nitro group in 2-nitrostyrene derivatives is a known method for triggering annulation cascades to form N-heterocycles. rsc.org A similar approach could be applied after a Heck coupling to form a styrenyl derivative of the parent compound. Such intramolecular redox cyclization reactions can lead to the formation of important heterocyclic cores like cinnolines from related 2-nitrobenzyl alcohol precursors. nih.gov

Mechanistic and Computational Investigations of 2 2 Bromo 5 Nitro 4 Pyridyl Ethanol and Its Reactions

Elucidation of Reaction Mechanisms in Key Synthetic Transformations

The chemical structure of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol is characterized by a pyridine (B92270) ring activated by two strong electron-withdrawing groups: a nitro group at the 5-position and the ring nitrogen itself. This electronic profile makes the carbon atoms at positions 2, 4, and 6 highly electrophilic and susceptible to nucleophilic attack. The bromine atom at the 2-position serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions, which are a cornerstone of its synthetic utility. stackexchange.comgcwgandhinagar.comnbinno.com

Key synthetic transformations involving this compound typically revolve around the SNAr mechanism. In this process, a nucleophile attacks the electron-deficient carbon atom bearing the bromine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. acs.orgnih.gov The aromaticity of the pyridine ring is temporarily broken in this intermediate, which is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group and the ring nitrogen. stackexchange.comechemi.com Subsequent expulsion of the bromide ion restores the aromaticity and yields the substituted product.

While specific kinetic data for 2-(2-Bromo-5-nitro-4-pyridyl)ethanol are not extensively documented, the principles governing its reactivity can be inferred from studies on analogous compounds like 2-bromo-5-nitropyridine (B18158). researchgate.net Kinetic investigations of SNAr reactions on such substrates typically measure second-order rate constants and analyze how they are influenced by factors like the nature of the nucleophile, solvent polarity, and temperature.

The reactivity is significantly influenced by both solute-solvent and solvent-solvent interactions. researchgate.net The Hammett equation is often employed to quantify the effect of substituents on the nucleophile, yielding a reaction constant (ρ) that indicates the sensitivity of the reaction to electronic effects. For reactions of 2-bromo-5-nitropyridine with substituted anilines, a negative ρ value is observed, indicating that electron-donating groups on the nucleophile accelerate the reaction by increasing its nucleophilicity. researchgate.net

Solvent effects are also critical. Multiparameter correlations, such as the Kamlet-Taft solvatochromic parameters, can be used to dissect the influence of solvent hydrogen-bond acidity (α), hydrogen-bond basicity (β), and polarity/polarizability (π*). Studies on related systems show that both specific (hydrogen bonding) and non-specific (polarity) interactions play a role in stabilizing the charged transition state, thereby affecting the reaction rate. researchgate.net

| Parameter | Description | Influence on SNAr Rate |

|---|---|---|

| Hammett Constant (σ) of Nucleophile | Measures electronic effect of substituents on the nucleophile. | Reaction rate correlates well; a negative ρ value indicates acceleration by electron-donating groups. researchgate.net |

| Kamlet-Taft α Parameter | Solvent hydrogen-bond donor acidity. | Contributes to transition state stabilization, influencing reactivity. researchgate.net |

| Kamlet-Taft β Parameter | Solvent hydrogen-bond acceptor basicity. | Minor contribution compared to α and π. researchgate.net |

| Kamlet-Taft π Parameter | Solvent polarity/polarizability. | Significant contribution to transition state stabilization. researchgate.net |

The primary intermediate in the key synthetic transformations of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol via the SNAr pathway is the Meisenheimer complex. acs.orgnih.gov This σ-adduct is a tetrahedral intermediate where the nucleophile and the leaving group (bromine) are simultaneously attached to the same carbon atom.

Techniques for Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR is often used to directly observe and characterize these transient intermediates. Changes in chemical shifts, particularly for the ring protons, provide evidence for the loss of aromaticity and the formation of the anionic complex. Rapid injection NMR techniques have also been employed to study the evolution of anionic intermediates in pyridine functionalization reactions. nih.gov

Computational Modeling: Quantum chemical calculations are used to predict the geometry, stability, and spectroscopic properties of proposed intermediates, which can then be compared with experimental data.

Trapping Experiments: In some cases, intermediates can be "trapped" by reacting them with an electrophile or by modifying reaction conditions to prevent the subsequent elimination step, allowing for their isolation and characterization.

In addition to Meisenheimer complexes, other reactive intermediates like pyridynes have been implicated in the functionalization of certain pyridine derivatives, although this is less common for highly activated systems like nitropyridines. chemistryviews.org

Quantum Chemical Calculations and Molecular Modeling of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular properties of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol. These computational methods are invaluable for predicting electronic structure, molecular geometry, and reactivity, complementing experimental findings. Studies on structurally similar molecules, such as 2-Amino-3-bromo-5-nitropyridine and 2-chloro-5-nitropyridine (B43025), serve as excellent models for understanding the computational characteristics of the target compound. researchgate.netresearchgate.net

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

LUMO: For 2-(2-Bromo-5-nitro-4-pyridyl)ethanol, the LUMO is expected to be of low energy and primarily distributed over the nitropyridine ring. This low energy signifies the molecule's ability to accept electrons, making it a good electrophile for nucleophilic attack. researchgate.net

HOMO: The HOMO may be localized on the bromine atom or the ethanol (B145695) substituent. The energy of the HOMO relates to the molecule's ability to donate electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. tandfonline.comscirp.org A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show highly positive (electron-deficient) regions around the C2 and C4 positions of the pyridine ring, confirming these as the most likely sites for nucleophilic attack. Conversely, negative potential would be concentrated around the oxygen atoms of the nitro group and the hydroxyl group. researchgate.net

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -7.9 | Represents the electron-donating capability. |

| LUMO | -3.8 | Low energy indicates strong electron-accepting ability, favoring nucleophilic attack. researchgate.net |

| Energy Gap (ΔE) | 4.1 | A relatively small gap indicates high reactivity. researchgate.net |

Pyridine-Ethanol Linkage: Rotation around the C4(pyridine)–CH₂(ethanol) bond.

Ethanol Backbone: Rotation around the CH₂–CH₂OH bond.

Hydroxyl Group: Rotation around the C–OH bond.

Conformational analysis, typically performed using computational methods, seeks to identify the lowest energy conformers. The stability of different conformations is influenced by steric hindrance between the side chain and the pyridine ring, as well as potential intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the pyridine ring or an oxygen of the nitro group. Studies on related 2-(pyridin-4-yl)ethanol structures have shown a preference for an anti conformation in the chain linking the rings. nih.gov Analogous to ethanol itself, the C-C bond of the side chain can adopt both anti (trans) and gauche conformations. researchgate.net

| Dihedral Angle | Description | Expected Stable Values |

|---|---|---|

| N(1)-C(4)-C(α)-C(β) | Rotation of the ethanol group relative to the pyridine ring. | Likely near 0° or 90° to minimize steric clash. |

| C(4)-C(α)-C(β)-O | Rotation around the C-C bond of the ethanol side chain. | ~180° (anti/trans) or ~±60° (gauche). researchgate.net |

| C(α)-C(β)-O-H | Orientation of the hydroxyl proton. | Influenced by potential intramolecular hydrogen bonding. |

Computational chemistry is a powerful tool for mapping the entire energy profile of a chemical reaction, including the structures and energies of transition states. For the SNAr reaction of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol, theoretical studies can:

Model the Reaction Coordinate: By calculating the energy of the system as the nucleophile approaches the pyridine ring, the pathway leading to the Meisenheimer intermediate can be mapped.

Characterize the Transition State (TS): The geometry and energy of the transition state for the formation of the Meisenheimer complex can be calculated. This is the highest energy point on the reaction path and determines the activation energy (and thus the reaction rate).

Confirm the Mechanism: The calculations confirm the stepwise nature of the SNAr mechanism, proceeding through a distinct, stable intermediate rather than a concerted process. rsc.org

Explain Regioselectivity: By comparing the activation energies for nucleophilic attack at different positions (e.g., C2 vs. C3), theoretical studies can explain why the reaction occurs selectively at the C2 position. The transition state leading to attack at C2 is significantly stabilized by the participation of the ring nitrogen in delocalizing the developing negative charge, resulting in a lower activation barrier compared to attack at C3. stackexchange.comechemi.com

These theoretical investigations provide a molecular-level understanding that rationalizes the kinetic and thermodynamic observations made in experimental studies.

Computational Design of Novel Reactions and Derivations for 2-(2-Bromo-5-nitro-4-pyridyl)ethanol

Information regarding the computational design of novel reactions and derivations specifically for 2-(2-Bromo-5-nitro-4-pyridyl)ethanol is not available in the reviewed sources. Computational chemistry is a powerful tool for predicting reaction outcomes, exploring potential new derivatives, and understanding reaction mechanisms at a molecular level. mdpi.com Such studies would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to model the electronic structure and reactivity of the molecule. researchgate.net

In a hypothetical computational study on this compound, researchers might explore:

Nucleophilic Aromatic Substitution (SNAr) Reactions: Investigating the reactivity of the bromine atom at the 2-position of the pyridine ring towards various nucleophiles. Computational models could predict activation energies and reaction thermodynamics for different nucleophilic partners, helping to design efficient synthetic routes to novel derivatives.

Modification of the Ethanol Side Chain: Exploring reactions such as oxidation of the alcohol to an aldehyde or carboxylic acid, or its conversion to an ester or ether. Computational methods could help in selecting appropriate reagents and predicting the stereoselectivity of such transformations.

Reduction of the Nitro Group: Modeling the reduction of the nitro group to an amino group, which would open up a wide range of further derivatization possibilities, such as amide or sulfonamide formation.

Cross-Coupling Reactions: Simulating palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br bond to introduce new carbon-carbon or carbon-heteroatom bonds, thus creating a library of novel compounds.

Without specific research data, any discussion of reaction pathways, potential derivatives, or associated computational parameters would be purely speculative and would not meet the required standards of scientific accuracy.

2 2 Bromo 5 Nitro 4 Pyridyl Ethanol As a Synthetic Building Block for Complex Chemical Architectures

Utilization in the Construction of Advanced Heterocyclic Systems

The unique arrangement of a bromo substituent, a nitro group, and a hydroxyethyl chain on the pyridine (B92270) ring of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol provides a platform for a variety of chemical transformations. The bromine atom at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions, while the nitro group at the 5-position can be reduced to an amino group, which can then participate in cyclization or further functionalization. The ethanol (B145695) side chain at the 4-position offers a handle for esterification, etherification, or conversion to other functional groups, which can be exploited for the construction of fused ring systems.

Synthesis of Pyridine-Fused Ring Systems

The intramolecular cyclization of derivatives of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol is a powerful strategy for the synthesis of pyridine-fused ring systems. For instance, the hydroxyl group of the ethanol moiety can be converted to a more reactive leaving group, such as a tosylate or mesylate. Subsequent treatment with a suitable nucleophile can lead to the formation of a new ring fused to the pyridine core. Alternatively, the nitro group can be reduced to an amine, which can then react with the side chain (after appropriate modification) to form a fused heterocyclic ring.

A general approach involves the initial modification of the ethanol side chain, followed by a cyclization step that incorporates either the bromo or the nitro functionality. For example, oxidation of the ethanol to an aldehyde, followed by condensation with a suitable reagent and subsequent intramolecular reaction, can lead to the formation of various fused systems.

Assembly of Multi-Heterocyclic Frameworks

The reactivity of the different functional groups on 2-(2-Bromo-5-nitro-4-pyridyl)ethanol allows for its use in sequential or one-pot multi-component reactions to assemble complex multi-heterocyclic frameworks. The bromo group can serve as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl substituents. These substituents can, in turn, contain other heterocyclic moieties or functional groups that can participate in subsequent cyclization reactions.

Furthermore, the nitro group can be reduced to an amine, which can then be used as a nucleophile in condensation reactions to build additional heterocyclic rings. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of a fused pyrimidine ring. The combination of these transformations allows for the systematic construction of intricate molecular scaffolds containing multiple heterocyclic units.

Role in Scaffold Synthesis for Chemical Library Development

In the field of drug discovery, the development of chemical libraries with diverse molecular scaffolds is crucial for identifying new lead compounds. The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. Pyridine and its fused derivatives are recognized as privileged scaffolds.

2-(2-Bromo-5-nitro-4-pyridyl)ethanol serves as an excellent starting material for the synthesis of novel scaffolds for chemical library development. Its multiple points of diversity allow for the generation of a large number of analogues through combinatorial chemistry approaches. For example, the bromine atom can be substituted with a variety of building blocks via cross-coupling reactions, the nitro group can be reduced and acylated with a diverse set of carboxylic acids, and the hydroxyl group can be esterified or etherified with a wide range of partners. This multi-faceted reactivity enables the creation of libraries of compounds with significant structural and functional diversity, increasing the probability of discovering molecules with desired biological activities.

Precursor to Structurally Diverse Organic Compounds

Beyond the synthesis of complex heterocyclic systems, 2-(2-Bromo-5-nitro-4-pyridyl)ethanol is a valuable precursor for a wide range of structurally diverse organic compounds. The selective manipulation of its functional groups can lead to a variety of valuable intermediates.

For instance, nucleophilic aromatic substitution of the bromine atom with various nucleophiles such as amines, thiols, or alkoxides provides access to a range of 2-substituted-5-nitropyridines. The nitro group can be readily reduced to an amino group, yielding 2-bromo-4-(2-hydroxyethyl)pyridin-5-amine, a versatile intermediate for further elaboration. The ethanol side chain can be oxidized to an aldehyde or a carboxylic acid, providing additional handles for synthetic transformations.

The interplay between these functional groups allows for a multitude of synthetic pathways, leading to a vast chemical space of novel organic compounds with potential applications in various fields of chemistry.

Advanced Research Applications and Future Directions for 2 2 Bromo 5 Nitro 4 Pyridyl Ethanol

Potential in Materials Science and Polymer Chemistry

While specific research on the polymerization of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol is not extensively documented, its structure suggests significant potential as a functional monomer. The hydroxyl group of the ethanol (B145695) side-chain is a key feature for producing polymers such as polyesters and polyurethanes. The pyridine (B92270) ring, when incorporated into a polymer backbone, can impart specific properties like thermal stability, altered solubility, and the ability to coordinate with metals, which is useful for creating functional or responsive materials.

The bromo and nitro substituents further enhance its utility. These groups can influence the electronic properties and reactivity of the monomer and the resulting polymer. For instance, the high polarity imparted by the nitro group could be advantageous in creating materials for electronics or specialized coatings. chemimpex.comchemimpex.com Furthermore, the bromo group serves as a reactive handle for post-polymerization modification, allowing for the grafting of other molecules onto the polymer chain to tailor its final properties. The development of novel pyridine-based functional monomers is an active area of research aimed at creating synthetic materials with bespoke binding abilities or specific catalytic properties. researchgate.netresearchgate.net

| Polymer Type | Reaction Involved | Role of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol | Potential Polymer Property |

|---|---|---|---|

| Polyester | Condensation with a dicarboxylic acid | Diol Monomer | Enhanced thermal stability, metal coordination |

| Polyurethane | Addition reaction with a diisocyanate | Diol Monomer | Modified mechanical properties, functional backbone |

| Functional Polymer | Post-polymerization modification (e.g., Suzuki coupling) | Functionalized Monomer Unit | Tailored optical, electronic, or catalytic functions |

Role in Ligand Design for Catalysis

Pyridine and its derivatives are classic ligands in transition metal-catalyzed reactions due to the Lewis basicity of the nitrogen atom. alfachemic.comresearchgate.net The compound 2-(2-Bromo-5-nitro-4-pyridyl)ethanol has several features that make it an intriguing candidate for ligand design. The pyridine nitrogen can act as a primary coordination site for a metal center. alfachemic.com The substituents on the ring—bromo, nitro, and hydroxyethyl—play a crucial role in modulating the electronic and steric properties of the resulting metal complex, which in turn dictates its catalytic activity and selectivity. rsc.orgdatapdf.comresearchgate.net

The electron-withdrawing nature of the bromo and nitro groups would decrease the electron density on the pyridine nitrogen, affecting the metal-ligand bond strength. This electronic tuning can be critical for optimizing catalytic cycles. nih.gov The steric bulk of the substituents, particularly the bromo and ethanol groups adjacent to the nitrogen, can create a specific pocket around the metal center, potentially leading to high selectivity in reactions. datapdf.com Furthermore, the hydroxyl group on the ethanol side-chain could act as a secondary binding site, allowing the molecule to function as a bidentate ligand, which often forms more stable and selective catalysts. acs.org

| Substituent | Effect | Potential Impact on Catalysis |

|---|---|---|

| Pyridine Nitrogen | Primary metal coordination site | Forms the core of the metal-ligand complex |

| Bromo Group | Steric bulk and electron-withdrawing | Influences substrate approach and catalyst stability |

| Nitro Group | Strongly electron-withdrawing | Modulates the electronic properties of the metal center |

| Ethanol Group | Potential secondary coordination site | Can form a chelate, enhancing catalyst stability and selectivity |

Future Avenues in Synthetic Organic Chemistry for Pyridine Derivatives

Functionalized pyridines like 2-(2-Bromo-5-nitro-4-pyridyl)ethanol are valuable intermediates for accessing more complex molecular architectures. organic-chemistry.orgnih.gov The presence of multiple, distinct functional groups allows for a variety of selective chemical transformations. The bromo group is particularly useful for carbon-carbon bond formation through well-established cross-coupling reactions like Suzuki, Stille, and Sonogashira reactions. chemicalbook.com This enables the introduction of aryl, alkyl, or alkynyl groups at the 2-position.

The nitro group can be readily reduced to an amino group, which is a versatile precursor for a wide range of derivatives, including amides, sulfonamides, and diazonium salts. The ethanol side-chain can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups. The ability to selectively manipulate these functional groups makes this compound a powerful building block for constructing a library of polysubstituted pyridine derivatives, which are of high importance for pharmaceutical and materials science research. lifechemicals.comnih.gov

Emerging Methodologies and Research Opportunities for Complex Heterocyclic Compounds

The synthesis and functionalization of heterocyclic compounds is a cornerstone of modern organic chemistry, with continuous development of more efficient and sustainable methods. rsc.orgnih.govnih.gov Future research involving compounds like 2-(2-Bromo-5-nitro-4-pyridyl)ethanol will likely leverage these emerging methodologies.

Direct C-H Functionalization: This strategy avoids the need for pre-functionalized starting materials, making it a more atom-economical approach to modifying the pyridine ring. beilstein-journals.orgrsc.orgthieme-connect.comnih.gov While the subject compound is already functionalized, C-H activation techniques could be used to introduce additional substituents at the remaining C-H positions, offering novel pathways to complex derivatives. beilstein-journals.orgnih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming reactive intermediates under mild conditions. acs.orgnih.govspringerprofessional.dersc.org This technology could be applied to the functionalization of the pyridine ring or the side chain, enabling transformations that are difficult to achieve with traditional thermal methods. conicet.gov.armdpi.com

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules from simple starting materials in a single step, which is highly efficient and environmentally friendly. nih.govbohrium.comtaylorfrancis.comacsgcipr.org While the title compound would be a product of, rather than a reactant in, a typical MCR for pyridine synthesis, the principles of MCRs could be applied to develop one-pot reactions where it is formed and then immediately undergoes further transformation. wikipedia.orgresearchgate.net

These advanced synthetic methods, combined with the versatile reactivity of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol, provide a rich field for future research in creating novel and valuable heterocyclic compounds.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Bromo-5-nitro-4-pyridyl)ethanol, and how can yield and selectivity be improved?

Answer :

- Synthetic Pathways : Common approaches include nucleophilic substitution or coupling reactions involving brominated pyridine precursors. For example, halogen displacement on 2-bromo-5-nitropyridine derivatives with ethanolamine under controlled conditions .

- Key Variables :

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may increase side products.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitroaromatic intermediates .

- Catalysts : Use of Cu(I) or Pd catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

- Characterization : Validate purity via / NMR, HPLC (>95% purity), and HRMS. Monitor byproducts (e.g., dehalogenation or nitro reduction) using TLC .

Q. How should researchers assess the stability of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol under varying storage conditions?

Answer :

- Degradation Factors :

- Analytical Methods :

- TLC : Track spot intensity under UV light.

- FTIR : Detect nitro group reduction (disappearance of NO stretch at ~1520 cm) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol in substitution reactions?

Answer :

Q. How can researchers resolve contradictions in reported bioactivity data for bromonitropyridine derivatives?

Answer :

- Systematic Review : Meta-analyze data from PubChem and ECHA databases, focusing on assay conditions (e.g., cell lines, concentrations) .

- Experimental Replication :

- Purity Verification : Confirm compound integrity via elemental analysis and NMR.

- Dose-Response Curves : Use standardized protocols (e.g., NIH/NCBI guidelines) for cytotoxicity (MTT assays) and antimicrobial activity (MIC testing) .

Q. What mechanistic insights can kinetic isotope effects (KIEs) provide for reactions involving 2-(2-Bromo-5-nitro-4-pyridyl)ethanol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.